molecular formula C21H21NO3 B11156404 9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11156404
M. Wt: 335.4 g/mol
InChI Key: CAZUCKMBCNQLBA-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring. It has garnered interest due to its potential pharmacological properties, including anti-inflammatory and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of substituted anthranilic acids with orthoesters in the presence of acetic acid . Another approach includes the use of secondary amides with adipoyl chloride and pimeloyl chloride in an Ir-catalyzed one-pot reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, oxidized forms, and reduced analogs of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

9-(4-ethylphenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO3/c1-4-15-5-7-16(8-6-15)22-11-18-19(24-12-22)10-9-17-13(2)14(3)21(23)25-20(17)18/h5-10H,4,11-12H2,1-3H3

InChI Key

CAZUCKMBCNQLBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)C)OC2

Origin of Product

United States

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